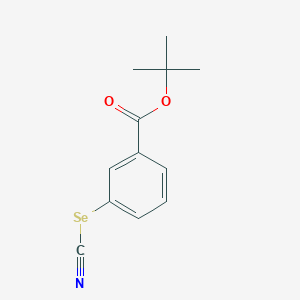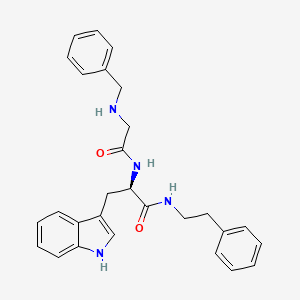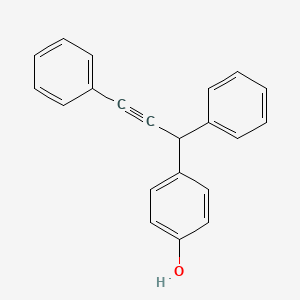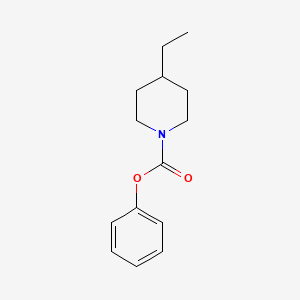![molecular formula C15H13N5O B15168465 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide is a complex organic compound with a unique structure that combines isoquinoline and pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide typically involves the condensation of hydrazine derivatives with isoquinoline and pyrrole carboxamide precursors. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. Catalysts like methanesulfonic acid can be used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- N-[(E)-Hydrazinylmethylidene]-1-(isoquinolin-1-yl)-1H-pyrrole-3-carboxamide
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide stands out due to its unique combination of isoquinoline and pyrrole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C15H13N5O |
|---|---|
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)14-13-4-2-1-3-11(13)5-7-17-14/h1-10H,16H2,(H,18,19,21) |
InChI-Schlüssel |
VKMHHILJOLNRRI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)N/C=N/N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)

![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)


![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)

![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)
